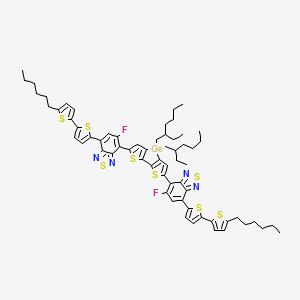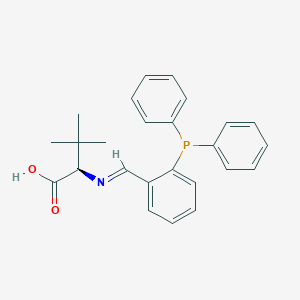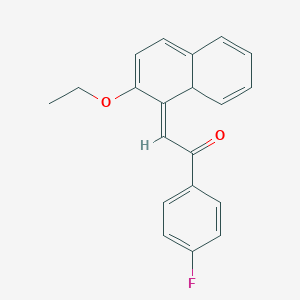
2-(2-Ethoxynaphthylidene)-4'-fluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone is an organic compound with the molecular formula C20H17FO2 It is characterized by the presence of an ethoxy group attached to a naphthalene ring and a fluoroacetophenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone typically involves the condensation of 2-ethoxynaphthalene with 4’-fluoroacetophenone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxynaphthalene: Shares the ethoxy-naphthalene structure but lacks the fluoroacetophenone moiety.
4’-Fluoroacetophenone: Contains the fluoroacetophenone structure but lacks the ethoxy-naphthalene component.
Uniqueness
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone is unique due to the combination of both ethoxy-naphthalene and fluoroacetophenone structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such combined properties are desired .
Propriétés
Formule moléculaire |
C20H17FO2 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
(2E)-2-(2-ethoxy-8aH-naphthalen-1-ylidene)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C20H17FO2/c1-2-23-20-12-9-14-5-3-4-6-17(14)18(20)13-19(22)15-7-10-16(21)11-8-15/h3-13,17H,2H2,1H3/b18-13+ |
Clé InChI |
QXDGVRRMMIAYSS-QGOAFFKASA-N |
SMILES isomérique |
CCOC\1=CC=C2C=CC=CC2/C1=C\C(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CCOC1=CC=C2C=CC=CC2C1=CC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



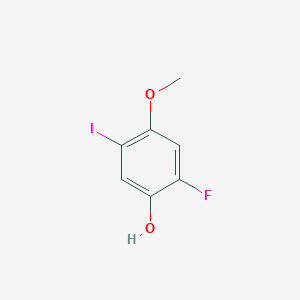
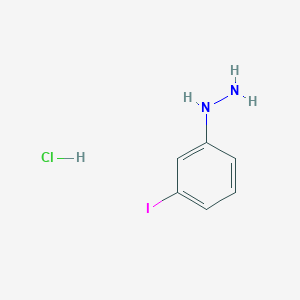
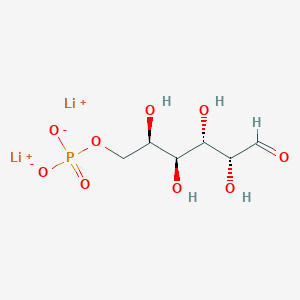
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)


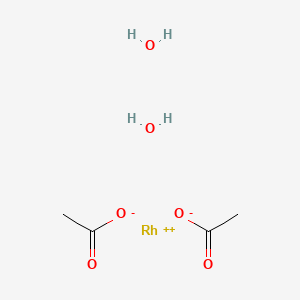
![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)


